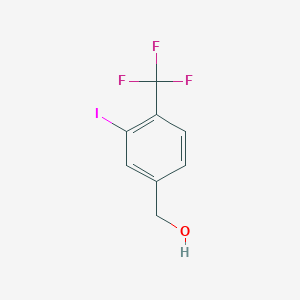
3-Iodo-4-(trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .Chemical Reactions Analysis
“this compound” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid-crystals . The molecular weight is 302.03 .科学的研究の応用
Rhenium-Catalyzed Trifluoromethylation
The catalytic abilities of methyltrioxorhenium for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds have been demonstrated using hypervalent iodine reagents. This process, which potentially involves 3-Iodo-4-(trifluoromethyl)benzyl alcohol derivatives, shows the formation of trifluoromethylated products, emphasizing the role of radical species in the reaction mechanism (E. Mejía & A. Togni, 2012).
Secondary Benzylation Catalyzed by Metal Triflate
A system utilizing secondary benzyl alcohol and metal triflate demonstrates effective secondary benzylation of various nucleophiles. This research outlines the versatility of benzyl alcohols in secondary benzylation reactions, potentially including the utilization of this compound (Masahiro Noji et al., 2003).
Iodo(III)cyclization of Alkynes
Benziodoxole triflate, derived from similar compounds to this compound, facilitates the iodo(III)cyclization of alkynes. This process enables the synthesis of various benziodoxole-appended (hetero)arenes under mild conditions, showcasing the compound's potential in creating complex organic structures (Bin Wu et al., 2017).
O-Benzylation Reagents
The development of novel O-benzylation reagents, like the trimerization of benzyl imidate to create efficient benzylating agents, highlights the significance of benzyl alcohol derivatives in synthesizing benzyl ethers. This application underlines the role of this compound in facilitating such reactions under acid-catalyzed conditions (Kohei Yamada et al., 2012).
Trifluoromethylation Reagent Reactivity
Research into the reactivity of hypervalent iodine trifluoromethylation reagents with phenols has shown selective aromatic electrophilic substitution. This study, potentially involving derivatives of this compound, demonstrates the compound's applicability in creating trifluoromethylated aromatic compounds (K. Stanek et al., 2008).
Safety and Hazards
作用機序
Target of Action
It belongs to the class of organic compounds known as benzyl alcohols , which are known to interact with various enzymes and receptors in the body.
Mode of Action
As a benzyl alcohol derivative, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.
Biochemical Pathways
Benzyl alcohols, in general, can participate in various biochemical pathways due to their reactivity at the benzylic position .
特性
IUPAC Name |
[3-iodo-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKLQWPKQYHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
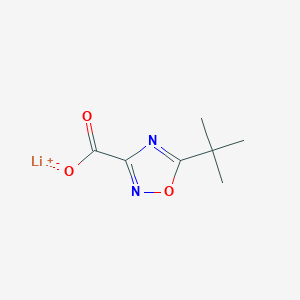

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)
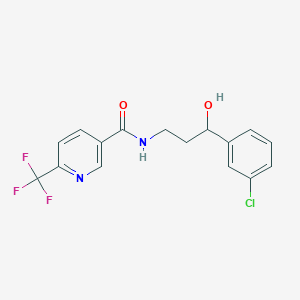
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)
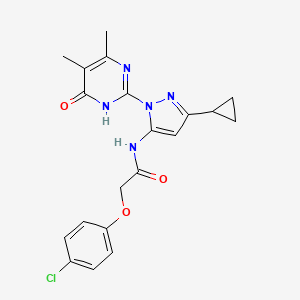
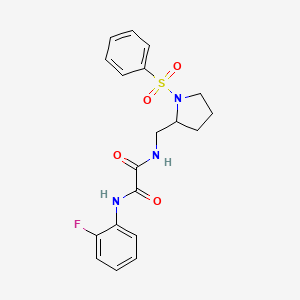

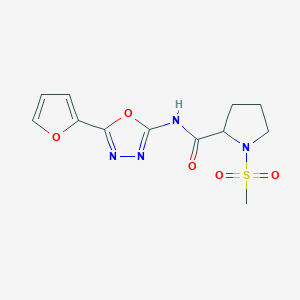
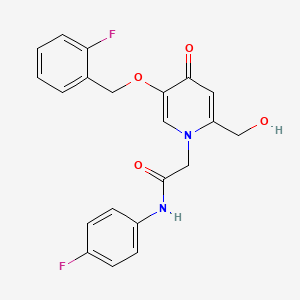
![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)
![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)
![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)
